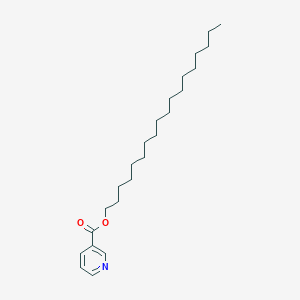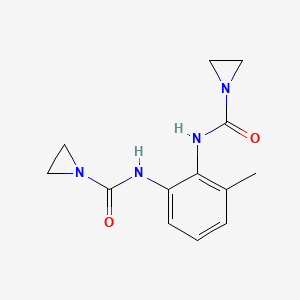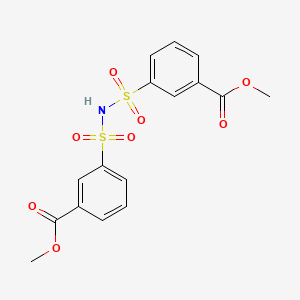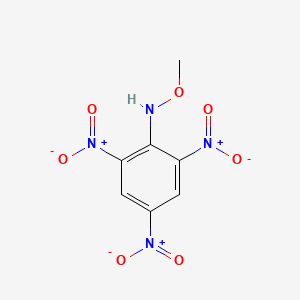![molecular formula C20H40N2O2 B14693902 4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) CAS No. 26597-25-1](/img/structure/B14693902.png)
4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. The process includes precise control of temperature, pressure, and reaction time to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted piperidine compounds.
Applications De Recherche Scientifique
4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological systems and processes.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
26597-25-1 |
|---|---|
Formule moléculaire |
C20H40N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-4-[2-(2,2,6,6-tetramethylpiperidin-4-yl)oxyethoxy]piperidine |
InChI |
InChI=1S/C20H40N2O2/c1-17(2)11-15(12-18(3,4)21-17)23-9-10-24-16-13-19(5,6)22-20(7,8)14-16/h15-16,21-22H,9-14H2,1-8H3 |
Clé InChI |
XQMHLQCMMWBAPP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)OCCOC2CC(NC(C2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)


![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)


![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)





